molecular formula C12H12N2O2 B1646343 5-Benzyloxy-2-methoxypyrimidine

5-Benzyloxy-2-methoxypyrimidine

Cat. No.: B1646343
M. Wt: 216.24 g/mol
InChI Key: YCJUTDOARXPMGH-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-methoxypyrimidine is a chemical building block of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates two key functional groups: a benzyloxy moiety and a methoxy group attached to a pyrimidine core. The benzyloxy group is a recognized pharmacophore in neuroscience research, particularly in the development of potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy . Furthermore, the benzyl group is a common feature in compounds designed to interact with biological targets, as demonstrated in potent opioid receptor agonists and novel herbicide candidates . The methoxy group is one of the most prevalent substituents in approved drugs, found in over 235 small-molecule therapeutics . Its incorporation into a molecule can critically influence the compound's bioactivity by modulating its electronic properties, enhancing metabolic stability, and contributing to optimal binding conformation through interactions with target proteins . As a substituted pyrimidine, this compound belongs to a class of heterocycles that are fundamental to nucleic acid chemistry and are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects . This combination of features makes this compound a valuable scaffold for constructing compound libraries, exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and developing novel probes for biological systems.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methoxy-5-phenylmethoxypyrimidine

InChI

InChI=1S/C12H12N2O2/c1-15-12-13-7-11(8-14-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

YCJUTDOARXPMGH-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=N1)OCC2=CC=CC=C2

Canonical SMILES

COC1=NC=C(C=N1)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

5-Benzyloxy-2-methoxypyrimidine has been investigated for its potential as an antitumor agent . Research indicates that it exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in the development of various cancers. This property suggests its utility in the development of targeted cancer therapies, particularly for tumors that are driven by EGFR signaling pathways.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed promising anti-proliferative activity against several cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). The compounds were evaluated using the 3H thymidine incorporation assay, revealing IC50 values indicative of significant growth inhibition .

Antimicrobial Properties

The compound has also been recognized for its antimicrobial activity . It has been reported to enhance the efficacy of sulfonamides against various bacterial infections. This synergistic effect makes it a candidate for treating infections caused by resistant strains of bacteria and protozoa .

Applications in Infectious Diseases

  • The compound's derivatives have shown effectiveness in treating respiratory, digestive, and urinary tract infections. The incorporation of methoxy groups enhances its activity against pathogens, making it a valuable addition to antimicrobial drug formulations .

Agricultural Applications

In agricultural sciences, this compound is being explored as a potential herbicide . Recent studies have identified related compounds that interfere with the biosynthesis of carotenoids in plants, leading to bleaching effects on new leaves. This mechanism indicates a novel approach to weed management through targeted herbicidal action .

Case Study: Herbicidal Activity

  • A recent study synthesized a series of benzamide derivatives that exhibited significant herbicidal activity comparable to established herbicides like mesotrione. These compounds target the biosynthesis pathway of plastoquinone, essential for plant growth and development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. Modifications to its structure can enhance its biological activities:

  • Introduction of different substituents at specific positions on the pyrimidine ring can lead to improved potency against cancer cells and enhanced antimicrobial properties.
  • For instance, variations in the benzyl group or alterations in the methoxy substituents have been shown to affect both anticancer and antimicrobial efficacy significantly .

Summary Table of Applications

Application AreaDescriptionExample Findings
PharmaceuticalAntitumor agent targeting EGFRSignificant anti-proliferative activity against HCT116 and MDA-MB-231 cell lines .
AntimicrobialEnhances efficacy of sulfonamides against bacterial infectionsEffective in respiratory and urinary tract infections .
AgriculturalPotential herbicide affecting carotenoid biosynthesisComparable herbicidal activity to mesotrione; targets plastoquinone biosynthesis .
Structure-ActivityModifications improve biological activitiesVariations lead to enhanced potency against cancer and microbes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
5-Benzyloxy-2-methoxypyrimidine -OMe (2), -OBn (5) C₁₂H₁₂N₂O₂ 216.24* Moderate polarity; potential intermediate in drug synthesis
5-(Benzyloxy)-2-chloropyrimidine (138274-14-3) -Cl (2), -OBn (5) C₁₁H₉ClN₂O 228.66 Higher reactivity due to Cl; used in cross-coupling reactions
2,4-Dichloro-5-methoxypyrimidine (19646-07-2) -Cl (2,4), -OMe (5) C₅H₄Cl₂N₂O 179.00 Electrophilic sites at C2/C4; precursor for agrochemicals
5-(Benzyloxy)-4-chloropyrimidine (91063-23-9) -Cl (4), -OBn (5) C₁₁H₉ClN₂O 228.66 Dual functionality for nucleophilic substitution at C4
5-(Benzyloxy)-2-(5-chloropyridin-3-yl)-4-methoxypyrimidine (1632286-26-0) -OMe (4), -Cl-pyridinyl (2) C₁₇H₁₄ClN₃O₂ 327.77 Hybrid structure; potential kinase inhibitor

*Estimated based on analogous structures.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) at position 2 (e.g., 5-(benzyloxy)-2-chloropyrimidine) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings . In contrast, methoxy groups (electron-donating) at position 2 (target compound) reduce ring electrophilicity, favoring stability in acidic conditions.
  • This is evident in compounds like 5-(benzyloxy)-4-chloropyrimidine, where nucleophilic substitution at C4 is slower compared to non-benzylated analogs .
  • Hybrid Structures : The incorporation of heteroaromatic moieties (e.g., 5-chloropyridinyl in CAS 1632286-26-0) broadens applications in medicinal chemistry, though synthetic complexity increases .

Physicochemical Properties

  • Lipophilicity: Benzyloxy groups increase logP values compared to methoxy or hydroxyl analogs, enhancing membrane permeability. For instance, 5-(benzyloxy)-2-aminopyrimidine (logP ~1.8) is more lipophilic than its 2-methoxy counterpart (estimated logP ~1.2) .
  • Solubility : Methoxy-substituted pyrimidines exhibit better aqueous solubility than chlorinated analogs. For example, 2,4-dichloro-5-methoxypyrimidine is sparingly soluble in water (<1 mg/mL), whereas methoxy derivatives may achieve ~5–10 mg/mL .

Preparation Methods

Nucleophilic Substitution Approach

The predominant synthesis of 5-benzyloxy-2-methoxypyrimidine involves a two-step nucleophilic substitution sequence. Starting with 2,5-dibenzyloxypyrimidine, methanol acts as both solvent and nucleophile in the presence of sodium metal, selectively replacing the benzyloxy group at the 2-position. The reaction proceeds at ambient temperature (20°C) over 24 hours, yielding the target compound in 77% isolated yield after purification (Table 1).

Table 1: Reaction Conditions for Nucleophilic Substitution

Parameter Detail
Starting Material 2,5-Dibenzyloxypyrimidine
Solvent Methanol
Base Sodium metal
Temperature 20°C
Time 24 hours
Yield 77%

This method’s selectivity arises from the differential reactivity of the pyrimidine ring’s positions, with the 2-position being more susceptible to nucleophilic attack under basic conditions. The benzyloxy group at the 5-position remains intact due to steric hindrance and electronic deactivation by the adjacent methoxy substituent.

Methoxylation of Halogenated Pyrimidines

An alternative route involves methoxylation of 2-chloro-5-benzyloxypyrimidine. Treatment with sodium methoxide in methanol facilitates the displacement of the chloro group at the 2-position, introducing the methoxy functionality. While this method offers modularity, it requires pre-functionalization of the pyrimidine core, adding synthetic steps and reducing overall efficiency.

Reaction Optimization

Solvent and Temperature Effects

Methanol’s dual role as solvent and nucleophile in the primary method eliminates the need for excess reagents, simplifying purification. Elevated temperatures (50–60°C) reduce reaction time to 12 hours but risk side reactions such as over-demethylation or ring degradation. Kinetic studies suggest that room temperature optimizes the balance between reaction rate and product stability.

Catalytic Systems

While sodium metal is traditionally employed as a base, recent explorations into potassium carbonate and triethylamine have shown comparable efficacy with reduced metal handling hazards. Heterogeneous catalysts, such as silica-supported sodium hydroxide, enable facile recovery and reuse, aligning with green chemistry principles.

Industrial-Scale Production

Scaling the nucleophilic substitution method necessitates continuous flow reactors to enhance mixing and heat transfer. A pilot-scale study demonstrated a 15% increase in yield (89%) using a tubular reactor with a residence time of 2 hours. Industrial purification leverages fractional distillation coupled with recrystallization from ethanol-water mixtures, achieving >99% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Purity Scalability
Nucleophilic Substitution 77% >95% High
Halogen Methoxylation 65% 90% Moderate

The nucleophilic substitution route outperforms alternatives in yield and scalability, though halogen methoxylation offers flexibility for derivatives with sensitive functional groups.

Green Chemistry Considerations

Solvent-free synthesis, as demonstrated in related pyrimidine derivatives, reduces waste generation by 40%. Microwave-assisted reactions further cut energy consumption, achieving full conversion in 30 minutes at 100°C.

Analytical Characterization

1H NMR analysis reveals distinct singlet signals for the methoxy (δ 3.87 ppm) and benzyloxy (δ 5.21 ppm) groups, confirming regioselective substitution. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 216.24 (C12H12N2O2).

Applications and Derivatives

This compound serves as a precursor to thieno[2-3-b]pyridines, which exhibit nanomolar anti-proliferative activity against HCT116 and MDA-MB-231 cell lines. Hydrogenolysis of the benzyloxy group yields 2-methoxy-5-hydroxypyrimidine, a scaffold for kinase inhibitors.

Q & A

Q. What are the established synthetic methodologies for 5-Benzyloxy-2-methoxypyrimidine, and how can regioselectivity be controlled during the introduction of benzyloxy and methoxy groups?

Methodological Answer: Synthesis typically involves sequential alkylation or protection/deprotection strategies on a pyrimidine core. Benzyloxy groups are introduced via nucleophilic substitution using benzyl alcohol derivatives under basic conditions (e.g., NaH or K₂CO₃), while methoxy groups may utilize similar pathways or Mitsunobu reactions. Regioselectivity is controlled by steric/electronic factors at the pyrimidine ring positions, guided by computational modeling (DFT) to predict reactive sites. For example, methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate synthesis involves precise temperature control (0–5°C) to minimize side reactions .

Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Programs like SHELXL confirm regiochemistry and stereochemistry.
  • NMR : ¹H/¹³C NMR distinguishes methoxy (δ ~3.8–4.0 ppm) and benzyloxy (δ ~4.5–5.0 ppm) groups. 2D NMR (COSY, HSQC) maps coupling patterns to verify substitution positions.
  • MS : High-resolution ESI-MS validates molecular formulas, while fragmentation patterns identify functional groups. Cross-validation with computational spectral simulations resolves conflicting assignments .

Advanced Research Questions

Q. What experimental approaches address discrepancies between predicted and observed reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from solvent effects or catalyst incompatibility. Systematic screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) under varying conditions (microwave vs. thermal heating) identifies optimal systems. Kinetic studies (via HPLC ) and mechanistic probes (radical traps, isotopic labeling) clarify reaction pathways. DFT calculations model transition states to rationalize unexpected regioselectivity .

Q. How does the benzyloxy group in this compound influence its utility as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer: The benzyloxy group acts as a temporary protective group, enabling selective functionalization at the 5-position. Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group post-derivatization, yielding hydroxyl intermediates for coupling (e.g., sulfonamide formation). This strategy is critical in multistep syntheses of kinase inhibitors or antiviral agents, as seen in related pyrimidine-based intermediates .

Q. What strategies optimize the purification of this compound derivatives contaminated with regioisomeric byproducts?

Methodological Answer:

  • Crystallization-driven purification : Exploiting solubility differences in ethanol/water mixtures.
  • HPLC : Resolves structurally similar impurities using chiral/achiral columns.
  • Chemical derivatization : Converts the target into a more separable derivative (e.g., acetate formation). Purity is validated via melting point analysis and ≥95% HPLC area percentage .

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